Corynanthean-type alkaloids
Corynanthean-type alkaloids represent a diverse class of indole derivatives, characterized by their unique structural features and pharmacological activities. These alkaloids are primarily isolated from the genera Corynanthe and related species within the family Piperaceae. They typically feature an indole nucleus with various functional groups attached, often including methoxy or hydroxyl substituents, which contribute to their complex chemical structure.
Structurally, corynanthean-type alkaloids exhibit a 2-(3-indolyl) ethylamine skeleton with characteristic modifications such as additional rings, substitutions, and sometimes a pyrrole ring. These modifications significantly influence their biological activity and pharmacological profile. For instance, some members of this class have shown significant potential in the treatment of neurological disorders due to their reported effects on serotonin receptors.
Due to their diverse structural features and versatile bioactivity, corynanthean-type alkaloids are of considerable interest for both academic research and pharmaceutical development. Their isolation from natural sources combined with synthetic modifications offers promising avenues for the discovery of new therapeutic agents.

Structure | Chemical Name | CAS | MF |
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Yohimbic acid | 522-87-2 | C20H24N2O3 |
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Geissoschizine methyl ether | 60314-89-8 | C22H26N2O3 |
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Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-8-methoxy-a-(methoxymethylene)-, methylester, (aE,2S,3R,12bS)- | 4697-66-9 | C23H28N2O4 |
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Speciociliatine | 14382-79-7 | C23H30N2O4 |
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Yohimbic acid hydrate | 207801-27-2 | C20H26N2O4 |
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9-O-Demethylmitragynine | 425623-55-8 | C22H28N2O4 |
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Akuammiline | 1897-26-3 | C20H22N2O2 |
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Hirsutine | 7729-23-9 | C22H28N2O3 |
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Hirsuteine | 35467-43-7 | C22H26N2O3 |
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Sitsirikine | 1245-00-7 | C21H26N2O3 |
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